molecular formula C15H10Cl2N2O3S2 B12131262 Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12131262
M. Wt: 401.3 g/mol
InChI Key: MRNNSMZNLASOII-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester group at position 5 and an amide-linked 3,4-dichlorobenzothiophene moiety. The thiazole ring is further substituted with a methyl group at position 2. This compound likely exhibits biological activity due to its structural similarity to other thiazole derivatives, which are known for antimicrobial, antitumor, and enzyme-inhibitory properties. The presence of electron-withdrawing chlorine atoms on the benzothiophene ring may enhance its reactivity or binding affinity to biological targets .

Properties

Molecular Formula

C15H10Cl2N2O3S2

Molecular Weight

401.3 g/mol

IUPAC Name

methyl 2-[(3,4-dichloro-1-benzothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H10Cl2N2O3S2/c1-6-11(14(21)22-2)24-15(18-6)19-13(20)12-10(17)9-7(16)4-3-5-8(9)23-12/h3-5H,1-2H3,(H,18,19,20)

InChI Key

MRNNSMZNLASOII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Chlorination of Benzothiophene

Benzothiophene undergoes electrophilic aromatic chlorination using chlorine gas in the presence of Lewis acids such as iron(III) chloride. Reaction at 40–60°C for 6–8 hours achieves selective 3,4-dichlorination, avoiding overhalogenation. The crude product is purified via recrystallization from ethanol, yielding 3,4-dichloro-1-benzothiophene (68–72% yield).

Oxidation to Carboxylic Acid

The dichlorinated benzothiophene is oxidized to 3,4-dichloro-1-benzothiophene-2-carboxylic acid using potassium permanganate in acidic conditions (H₂SO₄, 80°C, 12 hours). Alternative methods employ CrO₃ in acetic acid, though permanganate offers better regioselectivity.

Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) to generate 3,4-dichloro-1-benzothiophene-2-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in subsequent steps due to its moisture sensitivity.

Synthesis of Methyl 2-Amino-4-methyl-1,3-thiazole-5-carboxylate

The thiazole fragment is constructed via the Hantzsch thiazole synthesis, leveraging cyclization between thiourea derivatives and α-halo carbonyl compounds.

Hantzsch Thiazole Formation

A mixture of methyl 2-bromoacetoacetate (1.0 equiv) and thiourea (1.2 equiv) in ethanol is heated at 70°C for 5 hours. The reaction proceeds via nucleophilic substitution and cyclodehydration, yielding methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. Purification by recrystallization from methanol affords the product in 65–70% yield.

Key Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 70°C

  • Catalyst: None required

  • Side Products: Hydrolyzed ester or dimerized thiazole (controlled via stoichiometry).

Amide Coupling Between Benzothiophene and Thiazole Moieties

The final step involves coupling the acyl chloride with the thiazole amine to form the target amide.

Coupling Agents and Conditions

A solution of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride (1.05 equiv) in dry dichloromethane (DCM) is added dropwise to a stirred mixture of methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv) and triethylamine (2.5 equiv) at 0–5°C. The reaction is warmed to room temperature and stirred for 12 hours.

Optimization Insights:

  • Base: Triethylamine outperforms NaHCO₃ in minimizing ester hydrolysis.

  • Solvent: DCM ensures solubility of both polar and nonpolar intermediates.

  • Yield: 75–82% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Industrial-Scale Alternatives

For larger batches, coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in DMF enable milder conditions (25°C, 6 hours). This method reduces side products and achieves 85% yield with >99% purity.

Critical Analysis of Methodologies

Chlorination Efficiency

Comparative studies highlight FeCl₃-mediated chlorination as superior to AlCl₃, with fewer polyhalogenated byproducts (≤2% vs. 8–10%). Kinetic control via low temperatures (40°C) further enhances selectivity.

Thiazole Synthesis Challenges

The Hantzsch method’s reliance on α-bromo ketones necessitates strict moisture control to prevent hydrolysis. Substituting methyl bromoacetoacetate with ethyl analogs lowers yields by 15–20% due to steric hindrance.

Coupling Agent Selection

While EDC/HOBt offers high efficiency, its cost and purification demands make Schotten-Baumann conditions (acyl chloride + amine) preferable for small-scale synthesis. Industrial protocols favor EDC for reproducibility.

Impurity Profiling and Mitigation

Common Impurities

  • Unreacted Acyl Chloride: Removed via aqueous NaHCO₃ washes.

  • Ester Hydrolysis Products: Controlled by anhydrous conditions and minimal reaction times.

  • Dimerized Thiazole: Suppressed through stoichiometric excess of acyl chloride (1.05 equiv).

Analytical Validation

HPLC purity assays (C18 column, acetonitrile/water gradient) confirm ≥99% purity. LC-MS identifies trace impurities (<0.1%) such as dechlorinated byproducts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups on the benzothiophene core can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Structure

The compound features a thiazole ring, which is known for its biological activity, and a benzothiophene moiety that enhances its pharmacological properties. The presence of chlorine substituents further influences its reactivity and biological interactions.

Molecular Formula

The molecular formula of this compound is C₁₃H₈Cl₂N₂O₃S, indicating a complex structure that may contribute to its unique biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this specific compound. Thiazoles are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against prostate cancer and melanoma .

Case Study:
A study focused on a series of thiazole derivatives demonstrated significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The incorporation of the benzothiophene structure in methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate may enhance these effects due to synergistic interactions with cellular targets involved in tumor growth and metastasis .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. The unique structure of this compound may contribute to its ability to inhibit bacterial growth by disrupting bacterial cell wall synthesis or function .

Research Findings:
In vitro studies have indicated that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the benzothiophene moiety potentially enhances this antimicrobial activity by increasing membrane permeability or targeting specific bacterial enzymes .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Thiazoles are known to interact with various enzymes involved in metabolic pathways. For example, they can act as inhibitors of protein kinases or phosphodiesterases, which play crucial roles in cellular signaling pathways related to cancer and other diseases .

Example:
Research has shown that similar thiazole derivatives can effectively inhibit specific enzymes associated with cancer cell proliferation. The incorporation of the benzothiophene structure may improve binding affinity and specificity towards these targets .

Summary Table of Applications

Application Area Description References
Anticancer ActivityInduces apoptosis and inhibits tumor growth
Antimicrobial PropertiesInhibits growth of bacteria
Enzyme InhibitionTargets specific metabolic enzymes

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzothiophene core and thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include other thiazole-carboxylate derivatives and benzothiophene-containing molecules. Below is a comparative analysis based on substituents, physicochemical properties, and reported activities:

Compound Key Substituents Molecular Weight Melting Point (°C) Reported Activity Reference
Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 3,4-Dichlorobenzothiophene, methyl ester, methyl ~409.3 (calculated) Not reported Hypothesized kinase inhibition
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Formyl, hydroxyl, ethyl ester 295.34 Not reported Intermediate for bioactive molecules
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Cyano, hydroxyl, ethyl ester 306.36 Not reported Potential enzyme inhibitor
5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives (e.g., Example 62) Fluorinated chromenone, pyrazolo-pyrimidinyl 560.2 227–230 Kinase inhibition (e.g., JAK/STAT pathway)
5-(4-Chloro-benzyl)-N-aryl-1,3,4-thiadiazole-2-amine Chlorobenzyl, thiadiazole ~300–350 Not reported Antimicrobial, antifungal

Key Observations :

Substituent Impact on Activity :

  • The 3,4-dichlorobenzothiophene group in the target compound likely enhances lipophilicity and binding to hydrophobic enzyme pockets compared to simpler phenyl or thiophene substituents in analogues .
  • Fluorinated derivatives (e.g., Example 62 in ) show higher thermal stability (MP: 227–230°C) and kinase inhibition, suggesting that halogenation improves both physicochemical and biological properties .

Thiazole vs. Thiadiazole Cores :

  • Thiadiazoles (e.g., ) often exhibit stronger antimicrobial activity due to their sulfur-rich heterocycles, whereas thiazoles with ester functionalities (e.g., the target compound) may prioritize enzyme inhibition via hydrogen bonding .

Synthetic Routes :

  • The target compound’s synthesis likely involves amide coupling between a thiazole-carboxylate and a benzothiophene carbonyl chloride, analogous to methods in (Suzuki coupling for heterocyclic assembly) .
  • Ethyl thiazole-carboxylates () are synthesized via nucleophilic substitution or cyclization, differing from the target compound’s amide linkage strategy .

Notes

  • The lack of direct experimental data for the target compound necessitates extrapolation from structurally related molecules.
  • Further studies should prioritize synthesis, crystallography (using programs like SHELXL ), and in vitro assays to validate hypothesized activities.

Biological Activity

Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with potential therapeutic applications. Its structure includes a thiazole moiety, which is often associated with various biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15Cl2N O3S2, with a molecular weight of 440.4 g/mol. The IUPAC name is this compound. The compound features a dichlorobenzothiophene ring linked to a thiazole, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities:

  • Antioxidant Activity : Compounds containing thiazole rings have shown promising antioxidant properties. For instance, derivatives of 4-methylthiazole demonstrated free radical scavenging activity with varying IC50 values, suggesting that this compound could exhibit similar effects .
  • Xanthine Oxidase Inhibition : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Some derivatives showed significant inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM . This suggests that the compound may also possess similar enzyme-inhibiting properties.
  • Antimicrobial Activity : Thiazole-containing compounds have been studied for their antimicrobial effects. For example, certain thiazole derivatives have demonstrated activity against various bacterial strains, indicating potential applications in treating infections .

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

  • Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of several thiazole derivatives using DPPH radical scavenging assays. The findings indicated that some compounds exhibited significant antioxidant activity comparable to established antioxidants .
  • Inhibition of Xanthine Oxidase : In another study focusing on xanthine oxidase inhibitors, specific thiazole derivatives were synthesized and tested for their inhibitory effects. The most potent inhibitors had IC50 values significantly lower than those of standard drugs like febuxostat . This positions this compound as a potential lead compound for further development.

Research Findings Summary Table

Activity IC50 Value (μM) Reference
AntioxidantVaries by derivative
Xanthine Oxidase Inhibition3.6 - 9.9
AntimicrobialVaries by strain

Q & A

Q. Table 1: Reaction Conditions from Analogous Syntheses

StepSolventCatalystTemperatureYield (%)Reference
Amide couplingDMFEDCI/HOBt80°C70–85
EsterificationEthanolH2SO4Reflux90–95

How can researchers resolve discrepancies between calculated and experimental elemental analysis data for this compound?

Advanced Research Question
Discrepancies may arise from impurities, hydration, or incomplete combustion. Methodological approaches include:

  • Re-measurement using high-precision microanalytical techniques.
  • Cross-validation with spectroscopic data (e.g., <sup>13</sup>C NMR for carbon count, HRMS for molecular ion confirmation) .
  • Thermogravimetric analysis (TGA) to detect solvent residues or hydrates .

Example : In a study of analogous compounds, a 0.3% deviation in carbon content was resolved by repeating combustion analysis under oxygen-rich conditions .

What advanced spectroscopic techniques are recommended for unambiguous structural elucidation, especially for distinguishing isomeric forms?

Advanced Research Question

  • 2D NMR : HSQC and HMBC correlations clarify connectivity between the benzothiophene, thiazole, and ester groups .
  • X-ray crystallography : Resolves stereochemical ambiguities; used successfully for similar thiazole derivatives .
  • IR spectroscopy : Confirms carbonyl (C=O) and amide (N–H) functional groups (peaks at ~1680 cm<sup>-1</sup> and ~3300 cm<sup>-1</sup>, respectively) .

Note : Overlapping <sup>1</sup>H NMR signals in aromatic regions can be deconvoluted using diffusion-ordered spectroscopy (DOSY) .

What methodological approaches are employed to evaluate the biological activity of this compound?

Advanced Research Question

  • In vitro assays : Enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination.
  • Cellular models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with dose-response curves .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks.

Data Interpretation : Variability in assay results can be mitigated by normalizing to internal standards and triplicate runs .

How can computational docking studies predict binding interactions with target proteins?

Advanced Research Question

Protein preparation : Retrieve target structures from PDB (e.g., kinase domains). Remove water molecules and add polar hydrogens.

Ligand preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G* level).

Docking software : AutoDock Vina or Schrödinger Glide for binding pose prediction .

Case Study : Docking of a similar benzothiophene-thiazole hybrid revealed hydrogen bonding with Asp86 and hydrophobic interactions with Leu78 in the target protein .

What strategies optimize solvent and catalyst systems for key coupling reactions?

Advanced Research Question

  • Solvent screening : Test DMF, THF, and acetonitrile for solubility and reaction efficiency. DMF is preferred for polar intermediates .
  • Catalyst selection : Compare EDCI, DCC, and HATU for amide bond formation; EDCI minimizes racemization .
  • Additives : Use DMAP to accelerate esterification reactions .

Q. Table 2: Catalyst Performance in Amide Coupling

CatalystReaction Time (h)Yield (%)Byproducts
EDCI1285Low
DCC1875Moderate
HATU890High cost

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